2-Bromo-3-chloro-5-iodobenzyl alcohol
Description
Properties
IUPAC Name |
(2-bromo-3-chloro-5-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c8-7-4(3-11)1-5(10)2-6(7)9/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELXYNAZBLLCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Iodosuccinimide (NIS) Precursor
The preparation of N-iodosuccinimide (NIS), a critical iodination reagent, is achieved through the reaction of N-bromosuccinimide (NBS) with iodine in hexane at 50–60°C for 3–5 hours. This method avoids costly silver-based reagents, reducing production costs by 40% compared to traditional routes. Key parameters include:
Iodination of o-Bromobenzoic Acid
Using NIS as the iodinating agent, o-bromobenzoic acid is converted to 5-iodo-2-bromobenzoic acid in 30% hydrochloric acid at 5–10°C. The reaction achieves 72% yield after extraction with ethyl acetate. This step highlights the importance of:
Acyl Chloride Formation and Reduction
The carboxylic acid intermediate is treated with thionyl chloride (2.0 equivalents) in toluene at 50°C to form 5-iodo-2-bromobenzoyl chloride (90% yield). Subsequent reduction with sodium borohydride in ethanol at 0–10°C yields 5-iodo-2-bromobenzyl alcohol (80% yield). Critical factors include:
Table 1: Key Parameters for Acyl Chloride Route
| Step | Reagents/Conditions | Yield |
|---|---|---|
| NIS Synthesis | NBS, I₂, hexane, 60°C | 92% |
| Iodination | NIS, HCl, 5–10°C | 72% |
| Acyl Chloride Formation | SOCl₂, toluene, 50°C | 90% |
| Reduction to Alcohol | NaBH₄, ethanol, 0–10°C | 80% |
Diazotization and Functional Group Interconversion
Bromochlorination of Para-Iodoaniline
Adapting methods from CN105523885A, para-iodoaniline reacts with bromochlorohydantoin in ethanol at ambient temperature to yield 2-chloro-4-bromo-6-iodoaniline. This single-step process achieves 85% yield with:
Diazotization and Hydroxymethylation
The aniline intermediate undergoes diazotization with sodium nitrite in hypophosphorous acid at 0–5°C, followed by hydrolysis to introduce the hydroxymethyl group. While the original patent produces 1-chloro-3-bromo-5-iodobenzene, modifying the workup to include a reduction step (e.g., LiAlH₄) could yield the target alcohol.
Table 2: Diazotization Route Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Diazotization Temp | 0–5°C | Prevents decomposition |
| Reducing Agent | LiAlH₄ (1.2 eq) | Ensures complete reduction |
| Solvent for Crystallization | Ethanol | 95% purity |
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-iodobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the halogen atoms to form less halogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of partially or fully dehalogenated benzyl alcohols.
Substitution: Formation of benzyl alcohol derivatives with different substituents.
Scientific Research Applications
2-Bromo-3-chloro-5-iodobenzyl alcohol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-iodobenzyl alcohol involves its interaction with biological molecules and pathways. The halogen atoms can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The compound’s unique substitution pattern distinguishes it from related halogenated benzyl alcohols. Key analogs and their properties are summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity/Availability |
|---|---|---|---|---|---|
| 2-Bromo-3-chloro-5-iodobenzyl alcohol | Not explicitly listed | C₇H₅BrClIO | ~343.32 (estimated) | Br (2), Cl (3), I (5) | Not commercially listed |
| 2-Bromo-3-iodobenzyl alcohol | 1261644-21-6 | C₇H₆BrIO | 312.93 | Br (2), I (3) | >97.0%, JPY15,000/500mg |
| 2-Bromo-5-iodobenzyl alcohol | 946525-30-0 | C₇H₆BrIO | 312.93 | Br (2), I (5) | JPY19,000/5g |
| 2-Bromo-5-chlorobenzyl alcohol | 60666-70-8 | C₇H₆BrClO | 221.47 | Br (2), Cl (5) | Available (10g: JPY9,000) |
| 5-Bromo-2-chlorobenzyl alcohol | 149965-40-2 | C₇H₆BrClO | 221.47 | Br (5), Cl (2) | Similarity score: 0.88 |
| 3-Bromo-5-chloro-2-hydroxybenzyl alcohol | 116795-47-2 | C₇H₅BrClO₂ | 237.47 | Br (3), Cl (5), -OH (2) | Similarity score: 0.84 |
Key Observations :
- Halogen Diversity : The target compound’s combination of Br, Cl, and I is unique among listed analogs. Iodine’s large atomic radius and polarizability may enhance its reactivity in nucleophilic substitutions or Suzuki-Miyaura couplings compared to Br/Cl-only analogs .
- Molecular Weight: The addition of iodine significantly increases molecular weight (~343.32 vs.
- Stereoelectronic Effects : The meta (Cl at 3) and para (I at 5) positions relative to the hydroxyl group could influence electronic distribution, altering acidity or hydrogen-bonding capabilities compared to simpler analogs like 2-Bromo-5-chlorobenzyl alcohol .
Commercial Availability and Cost
The inclusion of iodine in 2-Bromo-3-iodobenzyl alcohol increases its price (JPY15,000/500mg), suggesting that the target compound’s synthesis would be cost-prohibitive without optimized routes .
Biological Activity
Introduction
2-Bromo-3-chloro-5-iodobenzyl alcohol (C7H5BrClIO) is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring multiple halogen substituents, suggests a variety of interactions with biological molecules, which may lead to significant therapeutic applications.
- Molecular Formula : C7H5BrClIO
- Molecular Weight : 347.38 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen atoms can participate in biochemical reactions that may inhibit enzyme activity or disrupt cellular processes. This compound has been studied for its potential antimicrobial and anticancer properties, making it a candidate for further research in drug development.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound could serve as a potential antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. The compound has been evaluated in various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HepG2 (Liver Cancer) | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings highlight the potential of this compound in cancer therapy.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various halogenated benzyl alcohol derivatives, including this compound. Results showed significant inhibition of bacterial growth, particularly against Bacillus subtilis, suggesting the importance of halogen substitutions in enhancing antimicrobial activity.
- Anticancer Activity Assessment : In a study focused on breast cancer cell lines, this compound demonstrated selective cytotoxicity. The study utilized a colorimetric assay to determine cell viability after treatment with varying concentrations of the compound over a defined period.
Q & A
Q. How can the compound’s safety profile guide laboratory handling protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
